Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVIPLNBQHVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Isoxazole derivatives, however, are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have significant potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities and therapeutic potential .
Biochemical Analysis
Biochemical Properties
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with other biomolecules, modulating their functions and contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FLT3 phosphorylation, the compound can alter downstream signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it may affect the expression of genes involved in these processes, thereby modulating cellular functions. The compound’s impact on cellular metabolism could also be significant, as it may influence metabolic pathways and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and modulation of cellular functions. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate (CAS No. 1344692-94-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
- Storage Conditions : Store in a dark place at 2-8°C under inert atmosphere.
This compound is believed to exert its biological effects through several pathways:
- Inhibition of Enzymes : Similar compounds have shown activity as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease by preventing the aggregation of amyloid beta peptides (Aβ) .
- Antioxidant Activity : Preliminary studies suggest that this compound may reduce oxidative stress markers, such as malondialdehyde (MDA), indicating potential neuroprotective effects .
In Vitro Studies
In vitro experiments have demonstrated that this compound can protect astrocyte cells from apoptosis induced by Aβ 1-42. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures, suggesting a protective mechanism against neuroinflammation .
In Vivo Studies
In vivo studies involving animal models have shown mixed results. While the compound exhibited some protective effects in astrocytes, its bioavailability in the brain was questioned, leading to no significant improvement when compared to established treatments like galantamine . This highlights the need for further research to optimize delivery methods for better efficacy.
Case Studies
A notable study reported the synthesis and characterization of similar isoxazole derivatives, focusing on their neuroprotective effects against scopolamine-induced oxidative stress in rats. While these studies did not directly test this compound, they provide a framework for understanding how modifications to isoxazole structures can influence biological activity .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1344692-94-9 | Neuroprotective effects; potential enzyme inhibition |
| Tert-butyl (4-hydroxy-3-(3-(2... | 380629-73-2 | β-secretase and acetylcholinesterase inhibition |
| Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | 380629-73-2 | Similar neuroprotective properties |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.
2. Biology
The compound is under investigation for its biological activities, including:
- Anticancer Properties : It has shown promise in inhibiting the FLT3 receptor tyrosine kinase, which is often overexpressed in acute myeloid leukemia (AML). By inhibiting FLT3, the compound reduces cell proliferation and induces apoptosis in cancer cells.
- Antimicrobial and Antiviral Activities : Preliminary studies suggest potential efficacy against various pathogens, although further research is required to validate these findings.
3. Medicine
Research is ongoing to explore the compound's therapeutic potential, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells indicates a favorable therapeutic window.
Comparative Studies
Comparative studies highlight the unique characteristics of this compound compared to other isoxazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | Similar structure but different functional groups | Varies significantly in activity |
| N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea | Known FLT3 inhibitor | Studied for anticancer properties |
The distinct substitution pattern of this compound contributes to its specific biological activities, differentiating it from other compounds within the same class.
In Vitro Studies
Several studies have been conducted to assess the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Cell Viability Assays | Significant reduction in viability of AML cell lines treated with the compound |
| Apoptosis Assays | Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment |
In Vivo Studies
Preliminary animal model studies indicate that this compound may reduce tumor burden in xenograft models of AML. However, comprehensive pharmacokinetic evaluations are still necessary to establish its therapeutic efficacy in vivo.
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl carbamate derivatives generally involves:
- Protection of amine groups using tert-butoxycarbonyl (Boc) protecting group.
- Functionalization of the aromatic or heteroaromatic ring.
- Coupling or condensation reactions to attach the carbamate moiety to the benzo[d]isoxazole scaffold.
This approach ensures stability of the amine functionality during subsequent synthetic steps and allows for selective deprotection when needed.
Protection of Amines via Boc Group Introduction
A key step in preparing tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is the introduction of the Boc protecting group on the amine precursor. This is commonly achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
| Reagents | Conditions | Outcome |
|---|---|---|
| Amine precursor | Boc2O, triethylamine | Formation of tert-butyl carbamate protected amine |
| Solvent | Dichloromethane or DMF | Mild reaction environment |
| Temperature | Room temperature to 40°C | Efficient protection |
| Reaction time | 1–24 hours | High yield of Boc-protected intermediate |
This step ensures selective protection of the amine group, preventing unwanted side reactions during further modifications.
Coupling of the Boc-Protected Amine with the Benzo[d]isoxazole Methyl Group
The critical step in preparing this compound involves linking the Boc-protected amine to the benzo[d]isoxazole moiety via the methyl group at the 3-position. This can be achieved by:
- Functionalizing the methyl group on the benzo[d]isoxazole to a reactive intermediate such as a halomethyl derivative or aldehyde.
- Performing nucleophilic substitution or reductive amination with the Boc-protected amine.
Example reaction conditions from related carbamate syntheses:
This approach is supported by analogous synthetic routes for tert-butyl carbamate derivatives involving reductive amination with paraformaldehyde and sodium triacetoxyborohydride.
Purification and Characterization
The crude product typically undergoes purification by:
- Silica gel chromatography using gradients of methanol in dichloromethane.
- Reverse phase chromatography (e.g., combi-flash) for higher purity.
Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^13C NMR).
- High Resolution Mass Spectrometry (HRMS).
- Infrared (IR) spectroscopy.
These analyses confirm the structure and purity of the this compound compound.
Summary Table of Preparation Steps
Research Findings and Considerations
- The use of Boc protection is crucial to prevent amine side reactions during coupling.
- Reductive amination with paraformaldehyde and sodium triacetoxyborohydride is a mild and effective method for linking the benzo[d]isoxazole methyl group to the amine.
- Purification by chromatography ensures removal of impurities and by-products.
- The synthetic route avoids expensive reagents and harsh conditions, favoring scalability.
- Literature reports emphasize the importance of controlling reaction conditions to minimize by-products and maximize yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
